(R)-3-Hydroxy-3-phenylpropanenitrile
Overview
Description
®-3-Hydroxy-3-phenylpropanenitrile is an organic compound with the molecular formula C9H9NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a phenyl-substituted carbon chain. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-3-Hydroxy-3-phenylpropanenitrile can be synthesized through various methods. One common approach involves the asymmetric reduction of 3-oxo-3-phenylpropanenitrile using chiral catalysts. This reaction typically employs hydrogen gas (H2) in the presence of a chiral rhodium or ruthenium catalyst under mild conditions. The reaction proceeds with high enantioselectivity, yielding the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-3-Hydroxy-3-phenylpropanenitrile may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality. The choice of catalyst and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxy-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-oxo-3-phenylpropanenitrile or 3-carboxy-3-phenylpropanenitrile.
Reduction: 3-amino-3-phenylpropanenitrile.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
®-3-Hydroxy-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-3-Hydroxy-3-phenylpropanenitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various metabolic pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Hydroxy-3-phenylpropanenitrile: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
3-Hydroxy-3-phenylpropanoic acid: Lacks the nitrile group, leading to different reactivity and applications.
3-Phenylpropanenitrile: Lacks the hydroxyl group, resulting in distinct chemical behavior.
Uniqueness
®-3-Hydroxy-3-phenylpropanenitrile is unique due to its chiral nature and the presence of both hydroxyl and nitrile functional groups. This combination allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-3-hydroxy-3-phenylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDHWAXSORHRZ-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73627-97-1 | |
Record name | (3R)-3-hydroxy-3-phenylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.